molecular formula C10H15N5O B1479726 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098046-87-6

3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479726
CAS No.: 2098046-87-6
M. Wt: 221.26 g/mol
InChI Key: IKKBPBMHHTYANH-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a complex organic compound that belongs to the class of azidoethyl-substituted pyrazoles. This compound is characterized by its unique structure, which includes an azido group attached to an ethyl group, and a tetrahydropyrano ring fused to a pyrazole ring. The presence of the azido group makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the reaction of azidoethyl transfer reagents with pyrazole derivatives. One common method includes the use of 2-azidoethyl-4-methyl benzenesulfonate, 2-azidoethyl-methylsulfonate, or 1-azido-2-chloroethane as azidoethyl transfer reagents . These reagents react with unsubstituted pyrazoles under controlled conditions to yield the desired azidoethyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar azidoethyl transfer reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminoethyl pyrazole derivatives.

Scientific Research Applications

3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry and bioorthogonal labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azido group and the ethyl group in 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole makes it unique compared to its analogs

Properties

IUPAC Name

3-(2-azidoethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-2-15-10(3-5-12-14-11)8-7-16-6-4-9(8)13-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKBPBMHHTYANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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